Ethyl 4-((2-chloro-6-fluorobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-((2-chloro-6-fluorobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 1-phenyl substitution at position 1, a 6-oxo group, and a 3-carboxylate ester. Its distinguishing feature is the 4-position substitution with a benzyloxy group bearing 2-chloro and 6-fluoro substituents.
Propriétés
IUPAC Name |
ethyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O4/c1-2-27-20(26)19-17(28-12-14-15(21)9-6-10-16(14)22)11-18(25)24(23-19)13-7-4-3-5-8-13/h3-11H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWKDBWJUWXZRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC2=C(C=CC=C2Cl)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
Ethyl 4-((2-chloro-6-fluorobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex heterocyclic compound with significant potential in medicinal chemistry. This article delves into its biological activity , exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula: C20H15ClF2N2O4
- Molecular Weight: 420.8 g/mol
- CAS Number: 899944-01-5
The compound features a dihydropyridazine core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Ethyl 4-((2-chloro-6-fluorobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate exhibits several mechanisms of action:
- Kinase Inhibition : The compound shows inhibitory effects on various kinases, which are critical in cell signaling pathways. For instance, it has demonstrated inhibition against VEGFR-2 kinase with an IC50 value of 1.46 µM, implicating its role in regulating angiogenesis—a key factor in tumor growth and metastasis .
- Cell Cycle Regulation : Preliminary studies indicate that it may affect cell cycle progression in cancer cells, potentially leading to reduced proliferation rates.
- Antioxidant Activity : The compound may exhibit antioxidant properties, which can contribute to its therapeutic effects by mitigating oxidative stress in cells.
In Vitro Studies
In vitro studies have shown that this compound effectively inhibits the proliferation of various human tumor cell lines, including HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma). The compound's potency varies across different cell lines, suggesting selective cytotoxicity .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.55 |
| HCT116 | 0.87 |
| A375 | 1.7 |
In Vivo Studies
Animal model studies have indicated that oral administration of the compound leads to significant reductions in tumor growth rates in xenograft models of colorectal carcinoma . These findings support its potential as a therapeutic agent in oncology.
Case Studies
- Colorectal Cancer Model : In a study involving SW620 colorectal carcinoma xenografts, treatment with the compound resulted in a marked decrease in tumor volume compared to control groups. This suggests effective bioavailability and therapeutic efficacy when administered orally .
- Mechanistic Insights : Further investigations into the molecular pathways affected by the compound revealed alterations in signaling cascades associated with cell survival and apoptosis, underscoring its potential as an anti-cancer agent .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following pyridazine derivatives share core structural features but differ in substituents, enabling insights into structure-property relationships:
Substituent Analysis
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS 866009-66-7) Substituents: Butylsulfanyl group at position 4.
Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate (CAS 477859-63-5)
- Substituents : 3-Chlorophenyl at position 1 and trifluoromethyl at position 4.
- Impact : The electron-withdrawing trifluoromethyl group increases electrophilicity at the pyridazine ring, possibly enhancing reactivity in nucleophilic environments. The 3-chlorophenyl group adds steric bulk, which may influence binding interactions .
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate (CAS 478067-01-5)
- Substituents : Dual trifluoromethyl groups (position 4 and phenyl ring).
- Impact : Increased molecular weight (380.24 g/mol) and lipophilicity (XLogP3 = 3.4), likely improving metabolic stability but reducing aqueous solubility .
Ethyl 1-(4-fluorophenyl)-6-oxo-4-((4-(trifluoromethyl)benzyl)oxy)-1,6-dihydropyridazine-3-carboxylate (CAS 899943-44-3) Substituents: 4-Fluorophenyl at position 1 and 4-(trifluoromethyl)benzyloxy at position 4.
Molecular and Physicochemical Properties
Hypothetical Bioactivity and Stability
- Electron-Withdrawing Groups : Compounds with trifluoromethyl or chloro/fluoro substituents (e.g., CAS 477859-63-5, target compound) may exhibit enhanced stability against oxidative degradation compared to alkylthio derivatives .
- Steric Effects : The target compound’s 2-chloro-6-fluorobenzyloxy group creates ortho-substitution, which could hinder rotational freedom and reduce binding pocket accessibility compared to para-substituted analogs (e.g., CAS 899943-44-3) .
Research Findings and Trends
Lipophilicity Trends : Trifluoromethyl groups consistently increase lipophilicity (e.g., XLogP3 = 3.4 in CAS 478067-01-5), whereas ether-linked benzyloxy groups (as in the target compound) balance moderate logP with polarity .
Synthetic Accessibility : Sulfanyl-substituted derivatives (e.g., CAS 866009-66-7) are often synthesized via thiol-ether coupling, while benzyloxy analogs require nucleophilic aromatic substitution, which may limit yield due to steric challenges .
Thermodynamic Stability : Trifluoromethyl groups enhance thermal stability, as seen in CAS 478067-01-5, whereas chloro/fluoro-substituted benzyloxy groups may introduce susceptibility to hydrolysis under acidic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
